cis-3-Hexenyl butyrate
Description
Classification as a Green Leaf Volatile and Fatty Acid Ester
Cis-3-Hexenyl butyrate (B1204436), also known as (Z)-3-hexen-1-yl butanoate, is categorized as a fatty acid ester. np-mrd.org Fatty acid esters are derivatives of carboxylic acids and are characterized by their hydrophobic nature, rendering them practically insoluble in water. np-mrd.org This compound belongs to a broader class of molecules known as green leaf volatiles (GLVs). GLVs are C6 compounds, including aldehydes, alcohols, and esters, that are rapidly synthesized and released by plants upon tissue damage. acs.orgresearchgate.net These compounds are responsible for the characteristic "green" scent of freshly cut grass. researchgate.netsigmaaldrich.com
The formation of cis-3-Hexenyl butyrate and other GLVs occurs through the hydroperoxide lyase pathway of oxylipin metabolism. acs.org This pathway is activated in response to various stressors, such as mechanical damage from harvesting, mowing, grazing, drought, or pest infestation. acs.org
Biogenic Origins and Emissions in Plant Systems
This compound is of biogenic origin and is emitted by a wide variety of plants. acs.orgresearchgate.net These emissions often increase significantly when a plant is under stress, serving as a form of chemical signaling. acs.org For instance, herbivore attacks are known to induce the release of a blend of volatile organic compounds, including this compound, from plants like Nicotiana attenuata. researchgate.net
This compound has been identified in numerous plant species and food sources. It is found in safflowers, cauliflowers, citrus fruits, and tea. np-mrd.org It is also a constituent of the aroma of Ceylon tea and is present in orange peel oil, lovage root, and various fruits such as feijoa, nectarine, strawberry, guava, and Chinese quince. hmdb.ca Furthermore, trace amounts have been detected in the roots of deciduous trees like Betula Pendula and in Jasmine flowers (Jasminium sambac) used in tea scenting. acs.org
The emission of this compound is not limited to leaves; it can also be released from other plant parts. Research has also shown that it is emitted from the roots and soil of certain plants. frontiersin.org
Significance as a Subject of Academic Inquiry
The unique properties and biological functions of this compound have made it a significant subject of academic research. foodb.ca Studies have explored its role in plant defense mechanisms, its potential agricultural applications, and its atmospheric chemistry.
Research has demonstrated that this compound can act as a natural defense elicitor in plants. oup.combiorxiv.org Exogenous application of this compound has been shown to induce stomatal closure, upregulate defensive genes, and enhance resistance to bacterial infections in tomato plants. oup.combiorxiv.org This has led to investigations into its potential use in agriculture as a sustainable strategy to help crops cope with stress. oup.com For example, spray treatments on red kiwifruit plants have been shown to induce metabolic mechanisms related to fruit ripening, including an increase in anthocyanin content and improved red pigmentation. mdpi.comresearchgate.net
Furthermore, the atmospheric fate of this compound is an area of active investigation. As a biogenic volatile organic compound (BVOC), it can react with atmospheric oxidants, influencing air quality and potentially contributing to the formation of secondary organic aerosols. acs.orgrsc.org Kinetic studies have been conducted to understand its reaction rates with ozone to better model its atmospheric lifetime and impact. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOPXVYTWUHDS-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051772 | |
| Record name | (Z)-Hex-3-enyl butyrate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a green, fruity, buttery odour | |
| Record name | cis-3-Hexenyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
96.00 °C. @ 20.00 mm Hg | |
| Record name | cis-3-Hexenyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water | |
| Record name | cis-3-Hexenyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-3-Hexenyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.899 | |
| Record name | cis-3-Hexenyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16491-36-4 | |
| Record name | cis-3-Hexenyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hexenyl butyrate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491364 | |
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| Record name | Butanoic acid, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-Hex-3-enyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.851 | |
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| Record name | 3-HEXENYL BUTYRATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O47B839622 | |
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| Record name | cis-3-Hexenyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways
Formation via the Hydroperoxide Lyase Pathway of Oxylipin Metabolism
Cis-3-Hexenyl butyrate (B1204436) is a downstream product of the oxylipin pathway, a major metabolic route for the oxygenation of polyunsaturated fatty acids. Specifically, its synthesis originates from the hydroperoxide lyase (HPL) branch of this pathway. mdpi.com The oxylipin pathway is a source of various regulatory compounds known as oxylipins, which are involved in processes like defense signaling and developmental regulation. mdpi.com The HPL branch is responsible for producing a class of C6 compounds known as Green Leaf Volatiles (GLVs), which include aldehydes, alcohols, and their esters. mdpi.commdpi.com These GLVs are characteristic of the "green" odor of freshly cut leaves and are rapidly synthesized in response to tissue damage. mdpi.com
Precursors and Enzymatic Conversions
The biosynthetic cascade leading to cis-3-Hexenyl butyrate begins with polyunsaturated fatty acids stored in plant cell membranes, primarily α-linolenic acid. mdpi.com The process involves a sequence of precise enzymatic conversions:
Lipoxygenase (LOX) Action : The pathway is initiated when lipases release α-linolenic acid from galactolipids in the membranes. mdpi.com Subsequently, the enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOTE). mdpi.com
Hydroperoxide Lyase (HPL) Cleavage : The 13-HPOTE intermediate is then cleaved by a specific hydroperoxide lyase, a cytochrome P450 enzyme. mdpi.com This reaction yields two fragments: the C6 aldehyde, (Z)-3-hexenal, and the C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid. mdpi.com
Reduction to Alcohol : The volatile aldehyde, (Z)-3-hexenal, is subsequently reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (also known as cis-3-hexen-1-ol (B126655) or leaf alcohol), by the action of alcohol dehydrogenase (ADH). nih.gov
Esterification : The final step is the esterification of cis-3-hexen-1-ol with a butyrate donor. This reaction is catalyzed by an alcohol acyltransferase (AAT), which links the alcohol to an acyl moiety (in this case, butyryl-CoA) to form the final ester, this compound. nih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Lipoxygenase | LOX | Oxygenates α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOTE). |
| Hydroperoxide Lyase | HPL | Cleaves 13-HPOTE to produce (Z)-3-hexenal and a C12 oxo-acid. |
| Alcohol Dehydrogenase | ADH | Reduces (Z)-3-hexenal to cis-3-hexen-1-ol. |
| Alcohol Acyltransferase | AAT | Catalyzes the esterification of cis-3-hexen-1-ol with a butyrate donor to form this compound. |
Role in Lipid Metabolism and Related Biochemical Processes
The biosynthesis of this compound is an integral part of lipid metabolism, representing a diversion of fatty acids from membrane lipids into the production of volatile signaling and defense compounds. Under normal conditions, the levels of GLVs are low. mdpi.com However, upon cellular disruption, the rapid activation of the HPL pathway channels significant amounts of α-linolenic acid away from membrane maintenance and into the production of C6 volatiles. This metabolic shift highlights the dynamic role of lipids, not just as structural components or energy reserves, but also as precursors for a host of bioactive molecules essential for environmental interaction.
In Planta Synthesis and Emission Dynamics Under Stress Conditions
The synthesis and emission of GLVs, including the precursors to this compound, are hallmark responses to various biotic and abiotic stresses. oup.com Mechanical wounding, such as that caused by herbivore feeding, triggers an immediate and rapid "GLV burst". mdpi.com This response is one of the fastest defense-related reactions in plants, occurring within seconds to minutes of damage. mdpi.com The disruption of cell structure allows the constitutively present enzymes (LOX and HPL) to access their lipid substrates, leading to the de novo synthesis of compounds like (Z)-3-hexenal and its derivatives. mdpi.com Studies have shown that (Z)-3-hexenyl butyrate itself can act as a natural defense elicitor, inducing stomatal closure and the upregulation of defensive genes when applied exogenously to plants. This indicates that its production under stress is a key component of the plant's induced defense system, helping to protect against further damage or infection.
Table 2: Precursors and Intermediates in this compound Formation
| Compound | Role |
| α-Linolenic Acid | Initial fatty acid precursor from membrane lipids. |
| 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOTE) | Oxygenated intermediate formed by Lipoxygenase (LOX). |
| (Z)-3-Hexenal | C6 aldehyde formed by the cleavage of 13-HPOTE by Hydroperoxide Lyase (HPL). |
| cis-3-Hexen-1-ol (Leaf Alcohol) | C6 alcohol formed by the reduction of (Z)-3-hexenal. |
| Butyryl-CoA | Acyl donor for the final esterification step. |
Metabolism in Biological Systems: Hydrolysis and Oxidative Pathways
Once synthesized, or upon being perceived by another organism, this compound can be metabolized through several pathways.
Hydrolysis : The primary metabolic route for an ester like this compound is enzymatic hydrolysis. Carboxylesterases (CXEs) are a class of enzymes capable of cleaving the ester bond. nih.gov Research on Arabidopsis has identified specific carboxylesterases, such as AtCXE12, that can hydrolyze volatile esters, including (Z)-3-hexenyl butyrate. nih.govscienceopen.com This reaction breaks the compound down into its constituent parts: cis-3-hexen-1-ol and butyric acid. nih.gov
Oxidative Pathways : Following hydrolysis, the resulting alcohol and short-chain fatty acid are further metabolized.
Metabolism of cis-3-hexen-1-ol : The leaf alcohol can undergo several fates. It can be oxidized back to (Z)-3-hexenal by alcohol dehydrogenase. mdpi.com Alternatively, to detoxify the volatile alcohol and facilitate storage, plants can glycosylate it, forming water-soluble hexenyl glycosides. oup.com These glycosides can be stored in the vacuole and later hydrolyzed to release the volatile alcohol again upon tissue damage. oup.com
Metabolism of Butyric Acid : Butyric acid, a short-chain fatty acid, is a readily usable energy source. It can be activated to its coenzyme A derivative, butyryl-CoA. nih.gov Butyryl-CoA then enters the mitochondrial fatty acid β-oxidation pathway. nih.govaocs.org Through a cyclic series of four enzymatic reactions, butyryl-CoA is broken down into two molecules of acetyl-CoA. nih.govaocs.org Acetyl-CoA can then enter the citric acid cycle for the complete generation of cellular energy in the form of ATP. aocs.org
Ecological Roles and Interspecies Communication
Plant-Plant Interactions Mediated by Volatile Organic Compounds
Plants are not passive organisms; they actively engage in complex communication networks, often using volatile organic compounds (VOCs) as signals. usp.br cis-3-Hexenyl butyrate (B1204436), a member of the green leaf volatiles (GLVs) family, is an important molecule in this chemical language, enabling plants to warn each other of impending dangers and modulate various physiological processes. usp.broup.com
Role as a Signaling Molecule in Interplant Communication
As gaseous molecules, VOCs like cis-3-Hexenyl butyrate serve as rapid signaling agents that can activate defense pathways in distant parts of the same plant or in neighboring plants. oup.combiorxiv.org This aerial communication allows for a community-level response to localized threats. usp.br Research has shown that plants can 'eavesdrop' on the VOC signals emitted by their stressed neighbors to prepare their own defenses against potential threats. mdpi.com The ester (Z)-3-hexenyl acetate, a closely related GLV, is known to be involved in plant-to-plant signaling, priming defenses in undamaged plants that receive the signal. frontiersin.org Similarly, this compound functions within this paradigm, contributing to the chemical information landscape that plants use to interact with their environment. usp.br
Induction of Defense-Related Responses in Receiver Plants
Exposure to this compound can elicit a range of defense responses in receiver plants, effectively "priming" or preparing them for an attack. oup.comnih.gov Studies have demonstrated that treating plants with this compound leads to the upregulation of defense-related genes and enhanced resistance to pathogens. oup.combiorxiv.orgnih.gov
One of the key induced defenses is stomatal closure, which serves as a physical barrier to prevent pathogen invasion. oup.combiorxiv.org Research on tomato plants revealed that exogenous application of (Z)-3-hexenyl butyrate triggered stomatal closure and increased resistance against the bacterium Pseudomonas syringae. oup.commdpi.comnih.gov In sweet pepper plants, exposure to (Z)-3-hexenyl butanoate was found to activate the plant's immune system by upregulating genes associated with the jasmonic acid and salicylic (B10762653) acid signaling pathways, which are crucial for defense against herbivores and pathogens. frontiersin.org Furthermore, in Lima bean plants exposed to various GLV esters, (Z)-3-Hexenyl butyrate was shown to increase the production of extrafloral nectar, a defensive strategy to attract natural enemies of herbivores. nih.gov
Table 1: Defense-Related Responses Induced by this compound
| Plant Species | Defense Response Induced | Research Finding |
|---|---|---|
| Tomato (Solanum lycopersicum) | Upregulation of defensive genes; stomatal closure; enhanced resistance to Pseudomonas syringae. oup.commdpi.comnih.gov | Exogenous application of the compound prompted a defensive state in the plants. oup.commdpi.comnih.gov |
| Sweet Pepper (Capsicum annuum) | Upregulation of jasmonic acid and salicylic acid signaling pathway genes. frontiersin.org | Exposure to the volatile activated the plant's immune defense system. frontiersin.org |
| Lima Bean (Phaseolus lunatus) | Increased production of extrafloral nectar. nih.gov | The compound acted as a signal that induced an indirect defense mechanism. nih.gov |
Modulation of Non-Defense-Related Plant Parameters
The influence of this compound extends beyond defense. It can also modulate non-defense-related physiological processes, such as ripening and quality attributes in fruit. In a study on red kiwifruit, spraying plants with this compound led to a significant increase in anthocyanin content, enhanced red coloration of the flesh, and higher soluble solids content (SSC) at harvest and during storage. mdpi.com This suggests the compound can influence metabolic pathways related to fruit development and ripening. mdpi.com Similar effects have been noted in grapevines (Vitis vinifera), where the compound's ability to induce stomatal closure also led to accelerated ripening. oup.commdpi.com These findings highlight that VOC signals can impact resource allocation, affecting primary and secondary metabolism which ultimately influences growth and reproduction. nih.gov
Table 2: Non-Defense-Related Parameters Modulated by this compound
| Plant Species | Parameter Affected | Outcome |
|---|---|---|
| Red Kiwifruit (Actinidia chinensis) | Fruit Ripening and Quality | Increased anthocyanin content, enhanced red hue, and higher soluble solid content (SSC). mdpi.com |
| Grapevine (Vitis vinifera) | Fruit Ripening | Accelerated ripening process. oup.commdpi.com |
Classification as a Damage-Associated Molecular Pattern (DAMP)
When plant cells are damaged by pathogens or herbivores, they release molecules known as Damage-Associated Molecular Patterns (DAMPs). oup.comnih.gov These molecules are recognized by surrounding healthy cells, triggering an immune response known as DAMP-triggered immunity (DTI). oup.combiorxiv.org It has been proposed that VOCs released upon wounding, such as this compound, can function as DAMPs. oup.comnih.gov They act as danger signals that inform the plant of a breach, initiating cellular signaling cascades that lead to heightened immunity and protection against further attack. biorxiv.orgnih.gov The recognition of DAMPs is a fundamental part of the plant's innate immune system, forming the first line of defense upon injury. nih.gov
Plant-Insect Interactions and Chemical Ecology
The emission of VOCs is a critical strategy for plants to defend against insect herbivores. These compounds can have direct effects on the herbivores or can act indirectly by attracting the herbivore's natural enemies.
Function as a Herbivore-Induced Plant Volatile (HIPV)
This compound is a well-documented Herbivore-Induced Plant Volatile (HIPV). nih.gov HIPVs are compounds that are released de novo by plants in response to feeding by insects. oup.com The release of these volatiles is not just a passive consequence of damage but an active defensive response.
Research has identified this compound in the volatile blends of various plants following herbivore attacks. For example, studies on lima bean (Phaseolus lunatus) showed that this compound was released in response to wounding by larvae of the Mediterranean climbing cutworm (Spodoptera littoralis). unito.it Similarly, wild tobacco plants (Nicotiana attenuata) were found to emit this compound after being fed upon by hornworm caterpillars. researchgate.net The induction of this compound is often triggered by chemical cues from the herbivore's oral secretions, leading to a different volatile profile than that produced by simple mechanical damage. unito.it These HIPVs serve as vital chemical cues in the environment, signaling the presence of herbivores to predatory and parasitic insects that can help defend the plant. nih.govoup.com
Table 3: Emission of this compound as a Herbivore-Induced Plant Volatile (HIPV)
| Plant Species | Herbivore / Stimulus | Research Finding |
|---|---|---|
| Lima Bean (Phaseolus lunatus) | Mediterranean climbing cutworm (Spodoptera littoralis) | The compound was a key part of the volatile profile released after herbivory. unito.it |
| Lima Bean (Phaseolus lunatus) | Jasmonic Acid (simulating herbivory) | Jasmonic acid induction led to the emission of this compound. researchgate.net |
| Tobacco (Nicotiana attenuata) | Hornworm (Manduca quinquemaculata) | This volatile was detected in the headspace of plants damaged by hornworms. researchgate.net |
| Sweet Pepper (Capsicum annuum) | Herbivory (general) | The compound was identified as an HIPV emitted from herbivore-induced plants. frontiersin.org |
Influence on Insect Host Location and Oviposition Behavior
This compound, a volatile organic compound released by plants, particularly in response to herbivore damage, plays a significant role in the chemical ecology of insects. It acts as a crucial semiochemical, influencing the behavior of various insect species, from parasitoids seeking hosts to agricultural pests locating plants for feeding and egg-laying.
Behavioral Responses in Parasitoids (e.g., Microplitis croceipes, Cotesia marginiventris)
Parasitoid wasps utilize a complex blend of volatile organic compounds, known as herbivore-induced plant volatiles (HIPVs), to locate their specific herbivore hosts. This compound is a prominent component of these HIPV blends. The response to this compound can vary depending on the parasitoid's degree of host specificity.
Research comparing the specialist parasitoid Microplitis croceipes and the generalist Cotesia marginiventris reveals distinct differences in their olfactory responses. auburn.eduauburn.edu The specialist, M. croceipes, which has a narrow range of hosts, exhibits a greater electroantennogram (EAG) response to this compound compared to the generalist, C. marginiventris. auburn.edu This heightened sensitivity suggests that this compound is a key indicator for M. croceipes in the host location process. In contrast, behavioral bioassays have shown that C. marginiventris females are not significantly attracted to synthetic this compound when tested in a Y-tube olfactometer. researchgate.net These findings underscore how a single compound can be interpreted differently by closely related species, reflecting their distinct ecological strategies.
| Parasitoid Species | Host Specificity | Behavioral / Electrophysiological Response to this compound | Reference |
| Microplitis croceipes | Specialist | Shows greater EAG response compared to the generalist C. marginiventris. | auburn.edu |
| Cotesia marginiventris | Generalist | No significant attraction recorded in Y-tube olfactometer bioassays. | researchgate.net |
Attraction in Agricultural Pests (e.g., Lygus pratensis, Semiothisa cinerearia)
For herbivorous pests, this compound can act as an attractant, guiding them to suitable host plants for feeding and oviposition.
In the case of the geometrid moth Semiothisa cinerearia, a major pest of the Chinese scholar tree, this compound is a behaviorally active compound. dntb.gov.uanih.gov Oviposition preference experiments have demonstrated that it has an attractive effect on female moths, encouraging them to lay eggs. dntb.gov.uanih.govnih.gov This attraction is linked to a specific general odorant binding protein, ScinGOBP2, which is highly expressed in the antennae of female moths and shows a binding affinity for this compound. dntb.gov.uanih.govnih.gov
Similarly, for the tarnished plant bug, Lygus pratensis, a significant pest in cotton production, this compound elicits notable electrophysiological responses. nih.gov Electroantennogram (EAG) tests revealed that both male and female L. pratensis are sensitive to the compound, with females showing a significantly higher response than males. nih.gov This suggests that this compound is an important cue for female plant bugs in identifying host plants.
| Pest Species | Commodity | Influence of this compound | Reference |
| Semiothisa cinerearia | Chinese scholar tree | Attracts females for oviposition; binds to the odorant binding protein ScinGOBP2. | dntb.gov.uanih.govnih.gov |
| Lygus pratensis | Cotton | Elicits significant EAG responses, with females showing a stronger response than males. | nih.gov |
Electrophysiological Responses in Insect Olfactory Systems
The detection of this compound by insects is mediated by their sophisticated olfactory systems, beginning with the activation of specific neurons on their antennae and subsequent processing in the brain.
Olfactory Receptor Neuron (ORN) and Antennal Lobe (AL) Responses
The initial detection of volatile compounds occurs in olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae. Single-sensillum recording studies on the parasitoids Microplitis croceipes and Cotesia marginiventris have shown that this compound elicits activity in neurons within the short sensilla placodea of both species. nih.gov
Further processing of this olfactory information happens in the antennal lobe (AL), the primary olfactory center in the insect brain. In the moth Manduca sexta, studies of projection neurons (PNs) that transmit information from the AL to higher brain centers have provided insights into how related compounds are processed. nih.govjneurosci.org PNs from a specific, identifiable glomerulus (G35) respond most strongly to cis-3-hexenyl acetate. nih.govjneurosci.orgjneurosci.org However, its homolog, this compound, can also evoke excitatory responses in these same neurons, though higher concentrations are required. nih.govjneurosci.orgjneurosci.orgnih.govnih.gov This demonstrates that while ORNs and their associated glomeruli may be tuned to a specific compound, they can also respond to structurally similar molecules, allowing for the perception of a broader range of chemical cues.
Electroantennogram (EAG) studies, which measure the total electrical output of the antenna, have confirmed the activity of this compound across various insect orders. For instance, it elicits strong EAG responses in the moth Athetis dissimilis, with males showing a particularly high response. frontiersin.org It also triggers antennal responses in the cranberry weevil, Anthonomus musculus. oup.com
| Insect Species | Type of Response | Key Finding | Reference |
| Microplitis croceipes | Olfactory Sensory Neuron (OSN) | Elicits activity in OSNs located in short sensilla placodea. | nih.gov |
| Cotesia marginiventris | Olfactory Sensory Neuron (OSN) | Elicits activity in OSNs located in short sensilla placodea. | nih.gov |
| Manduca sexta | Antennal Lobe Projection Neuron (PN) | Evokes excitatory responses in G35-PNs at moderate-to-high concentrations. | nih.govjneurosci.org |
| Athetis dissimilis | Electroantennogram (EAG) | Elicits strong EAG responses, particularly in males. | frontiersin.org |
| Dasychira baibarana | Electroantennogram (EAG) | Male moths show a greater EAG response than females. | researchgate.netresearchgate.net |
| Lygus pratensis | Electroantennogram (EAG) | Female adults show a significantly higher EAG response than males. | nih.gov |
| Anthonomus musculus | Electroantennogram (EAG) | Elicits significant antennal responses compared to air. | oup.com |
Synergistic and Antagonistic Interactions with Pheromone Components
The behavioral response of an insect to a chemical cue is often not based on a single compound but on a complex blend of volatiles. Plant volatiles like this compound can interact with an insect's sex pheromones, sometimes enhancing (synergism) or reducing (antagonism) the insect's response.
Research on the specific interactions between this compound and pheromones is limited. However, studies on related compounds and species provide a framework for potential interactions. In field trials with the western tarnished plant bug, Lygus hesperus, the addition of this compound to a two-component pheromone blend did not significantly improve the attraction of the bugs to the traps. dntb.gov.ua Similarly, for the rice leaf bug, Trigonotylus caelestialium, the related compound (E)-2-hexenyl n-butyrate was found not to be essential for attraction when tested with the primary sex pheromone components. hro.or.jp
While direct evidence is sparse, the broader context of olfaction research shows that plant volatiles frequently modulate insect responses to pheromones. For example, in some moth species, certain plant compounds can enhance the response to a pheromone, while others can inhibit it. nih.gov These interactions are highly species-specific and highlight the complexity of chemical communication in insects, where the entire odor landscape, rather than individual components, dictates behavior.
Biological Activities and Molecular Mechanisms in Plant Physiology
Regulation of Stomatal Aperture
The compound cis-3-Hexenyl butyrate (B1204436), a member of the green leaf volatiles (GLVs) released by plants upon tissue damage, has been identified as a potent natural modulator of stomatal function. nih.govoup.com Stomata, the microscopic pores on the surface of leaves, are crucial for gas exchange but also serve as primary entry points for various pathogens. nih.govoup.com The ability of cis-3-Hexenyl butyrate to control stomatal closure is a key component of the plant's innate immune system, known as stomatal immunity. nih.govoup.com
Induction of Stomatal Closure
Research has demonstrated that exogenous application of this compound effectively induces stomatal closure in a variety of plant species, including tomato and grapevine. nih.govresearchgate.net This response is a critical defense mechanism, as it physically limits the entry of foliar pathogens and reduces water loss during periods of stress. nih.gov Studies have shown that treatments with this compound lead to a significant reduction in the stomatal aperture ratio, comparable to the effects of well-known stomatal closure inducers like the bacterial elicitor flg22 and the plant hormone abscisic acid (ABA). oup.comresearchgate.net The effectiveness of this compound in triggering this response highlights its potential as a natural defense elicitor in agricultural applications. nih.govnih.gov
Intracellular Signaling Pathways of Stomatal Response
The perception of this compound by plant cells initiates a complex and coordinated series of intracellular signaling events that culminate in stomatal closure. nih.govnih.gov This signaling cascade involves the activation of several key components of the plant's defense machinery.
A critical early event in the this compound signaling pathway is the influx of calcium ions (Ca²⁺) into the cytosol. nih.govoup.com This is achieved through the activation of calcium-permeable channels in the plasma membrane. nih.govoup.com The increase in cytosolic Ca²⁺ concentration acts as a crucial second messenger, relaying the initial signal and triggering downstream responses. oup.combiorxiv.org Pharmacological studies using calcium channel blockers have confirmed the essential role of Ca²⁺ influx in this compound-mediated stomatal closure. researchgate.net This aligns with the broader understanding of calcium's central role in various plant stress responses. oup.com
Following the rise in cytosolic calcium, a mitogen-activated protein kinase (MPK) cascade is activated. nih.govoup.com MPK cascades are conserved signaling modules in eukaryotes that transduce extracellular stimuli into intracellular responses. nih.gov In the context of this compound signaling, the activation of specific MPKs, namely MPK3 and MPK6, is essential for stomatal immunity. nih.govoup.com Experiments have shown that treatment with this compound leads to the phosphorylation and thus activation of these kinases in both tomato and Arabidopsis thaliana. oup.combiorxiv.org The activation of this MPK cascade is a crucial step in amplifying the initial signal and regulating downstream defense responses. oup.com
The signaling cascade initiated by this compound also involves the production of reactive oxygen species (ROS), often referred to as an "oxidative burst". nih.govoup.com This ROS production is primarily mediated by plasma membrane-localized NADPH oxidases, also known as respiratory burst oxidase homologs (RBOHs). oup.commdpi.com These enzymes transfer electrons from NADPH to molecular oxygen, generating superoxide, which is then converted to other ROS molecules like hydrogen peroxide. mdpi.com The ROS produced act as signaling molecules, further propagating the defense response that leads to stomatal closure. oup.comresearchgate.net The use of NADPH oxidase inhibitors has demonstrated that ROS production is a necessary component of the this compound-induced stomatal response. researchgate.net
Independence from Abscisic Acid (ABA) Biosynthesis and Signaling
A significant finding in the study of this compound's mechanism of action is its independence from the classical stress hormone, abscisic acid (ABA). nih.govnih.gov While ABA is a well-known inducer of stomatal closure, research has shown that this compound operates through a distinct pathway. nih.govoup.com Experiments conducted on ABA-deficient mutant plants have revealed that they still exhibit stomatal closure in response to this compound treatment. oup.comresearchgate.net This indicates that the signaling cascade triggered by this green leaf volatile does not require the biosynthesis or perception of ABA. nih.govnih.govresearchgate.net This distinction is important as it suggests the existence of multiple, independent pathways for regulating stomatal aperture in response to different environmental cues.
| Component | Role in this compound Signaling | Key Findings |
| Calcium Permeable Channels | Initiate the signaling cascade by allowing Ca²⁺ influx. | Activation is an essential early event. nih.govoup.com |
| Mitogen-Activated Protein Kinases (MPK3/MPK6) | Amplify the signal and regulate downstream responses. | Activation is crucial for stomatal immunity. nih.govoup.com |
| NADPH Oxidase | Produce Reactive Oxygen Species (ROS). | ROS act as signaling molecules to promote stomatal closure. oup.comresearchgate.net |
| Abscisic Acid (ABA) | Not required for the signaling pathway. | Stomatal closure occurs independently of ABA biosynthesis and signaling. nih.govoup.comnih.gov |
Gene Expression Profiling Associated with Stomatal Responses
The application of this compound (HB) triggers significant changes at the transcriptional level, particularly in genes associated with stomatal regulation and plant immunity. nih.gov RNA sequencing (RNA-seq) analysis performed on tomato plants treated with HB revealed a substantial number of differentially expressed genes (DEGs), indicating a profound effect on gene expression. nih.gov This transcriptomic reprogramming is a key element of the plant's response to HB, leading to physiological changes such as stomatal closure. nih.govbiorxiv.org
The perception of HB initiates a signaling cascade that influences gene expression. nih.govnih.gov This cascade involves the activation of Ca2+ permeable channels, mitogen-activated protein kinases (MPKs), and the production of reactive oxygen species (ROS) mediated by NADPH oxidase. nih.govoup.com Notably, the HB-mediated stomatal closure and the associated gene expression changes are independent of the abscisic acid (ABA) biosynthesis and signaling pathways, which are classical regulators of stomatal movement. nih.govnih.govoup.com
A functional profiling analysis of the genes upregulated by HB treatment in tomato plants showed an enrichment of genes involved in metabolic processes related to organonitrogen compounds, chitin (B13524), and amino sugars. researchgate.net Furthermore, molecular functions associated with chitinase (B1577495) activity and chitin binding, both crucial for defense against fungal pathogens, were significantly enriched. researchgate.net Conversely, many of the downregulated genes were associated with photosynthesis, suggesting a reprogramming of resources from growth to defense. biorxiv.orgresearchgate.net Specifically, a reduction in the expression of genes encoding chlorophyll-binding proteins has been validated. biorxiv.org
| Gene Category | Regulation by this compound | Associated Biological Process | Reference |
| Defense-related genes | Upregulated | Plant immunity, response to pathogens | nih.govbiorxiv.org |
| Chitinase activity | Upregulated | Chitin metabolic process, defense against fungi | researchgate.net |
| Photosynthesis-related genes | Downregulated | Photosynthesis, chloroplast function | biorxiv.orgresearchgate.net |
| Late Embryogenesis Abundant (LEA) protein | Upregulated | Abiotic stress response | biorxiv.org |
Plant Stress Response and Innate Immunity
This compound is a key signaling molecule in plant stress response and innate immunity. nih.govnih.gov As a green leaf volatile (GLV), it is released by plants upon tissue damage and acts as a signal to activate defense mechanisms. nih.govbiorxiv.org Its role as a natural defense elicitor has been confirmed through various studies demonstrating its ability to induce resistance against both biotic and abiotic stressors. nih.govbiorxiv.orgresearchgate.net
Elicitation of Resistance Mechanisms Against Environmental Stressors
HB has been shown to induce resistance mechanisms in various horticultural plants in response to environmental stress. researchgate.netresearchgate.netmdpi.com A primary mechanism is its ability to mediate stomatal closure, which serves a dual purpose: it reduces water loss during drought and acts as a physical barrier to prevent the entry of pathogens. nih.govnih.gov This response is rapid and has been observed in a variety of plant species, including tomato, potato, grapevine, and citrus. nih.govresearchgate.netresearchgate.net The induction of stomatal closure by HB is considered a sustainable strategy for managing stress in agriculture. nih.govnih.gov
Activation of Plant Defense Response Pathways
The perception of HB by plant cells initiates a cascade of defense signaling events. nih.govbiorxiv.org This process begins with the activation of Ca2+ permeable channels, leading to an influx of calcium ions into the cytosol. nih.govbiorxiv.org This is followed by the activation of mitogen-activated protein kinases (MPKs), specifically MPK3 and MPK6, and the production of reactive oxygen species (ROS) through NADPH oxidases. nih.govoup.com These events are characteristic of PAMP-triggered immunity (PTI), a fundamental layer of the plant's innate immune system. nih.govbiorxiv.org The activation of these pathways primes the plant for a more robust and rapid defense response upon subsequent stress encounters. researchgate.net Interestingly, the defense response triggered by HB is independent of salicylic (B10762653) acid (SA) accumulation, a key hormone in plant defense. researchgate.net
Transcriptional Upregulation of Defensive Genes
Exogenous application of this compound leads to the transcriptional upregulation of a suite of defensive genes. nih.govbiorxiv.org In tomato plants, treatment with HB resulted in the induction of Pathogenesis-Related (PR) genes, which are markers for the activation of plant defense pathways. researchgate.net RNA-seq analysis confirmed that a significant number of upregulated genes are involved in defense responses against pathogens. biorxiv.org This includes genes related to chitin metabolism, which are crucial for defending against fungal pathogens. researchgate.net The upregulation of these defensive genes is a key component of the enhanced resistance observed in HB-treated plants. nih.gov
| Defense Response | Molecular/Cellular Event | Key Genes/Pathways Involved | Reference |
| Stomatal Closure | Physical barrier to pathogens | Ca2+ channels, MPKs, NADPH oxidase | nih.govoup.com |
| PAMP-Triggered Immunity (PTI) | Activation of innate immunity | Ca2+ influx, ROS burst, MAPK cascade | nih.govbiorxiv.orgfrontiersin.org |
| Gene Expression | Upregulation of defense genes | Pathogenesis-Related (PR) genes, Chitinase | biorxiv.orgresearchgate.netresearchgate.net |
Enhanced Resistance to Biotic Pathogens (e.g., Pseudomonas syringae, Phytophthora spp.)
Numerous studies have demonstrated the efficacy of this compound in enhancing plant resistance to a range of biotic pathogens. researchgate.netcabidigitallibrary.org Field experiments have shown that HB treatments lead to enhanced resistance against the bacterial pathogen Pseudomonas syringae in tomato plants and the oomycete Phytophthora infestans in potato plants. nih.govnih.govcabidigitallibrary.orgfrontiersin.org
The primary mechanism for this enhanced resistance is the HB-induced stomatal closure, which limits the entry points for pathogens like P. syringae. nih.govresearchgate.net In addition to this physical barrier, the activation of the plant's immune system and the upregulation of defense genes contribute to a more effective defense against invading pathogens. biorxiv.orgresearchgate.net Treatments with HB have been shown to result in enhanced resistance to bacterial infection with P. syringae pv. tomato DC3000. nih.govbiorxiv.org
Alleviation of Abiotic Stress (e.g., Water Stress) and Impact on Plant Productivity
Beyond its role in biotic stress, this compound has a significant impact on alleviating abiotic stress, particularly water stress. nih.govnih.gov By inducing stomatal closure, HB helps plants conserve water, making them more resilient to drought conditions. nih.govnih.gov This effect has been confirmed in tomato plants, where HB-treated plants under water stress showed lower stomatal aperture ratios compared to untreated plants. nih.gov
This improved water management translates to tangible benefits in plant productivity. nih.govnih.gov In open field experiments with tomato plants under limited water availability, HB treatments led to an increase in the number of flowers, set fruits, and total harvested fruits. biorxiv.org Furthermore, the fruit weight and quality were also improved in water-stressed tomato plants treated with HB. biorxiv.orgnih.gov These findings highlight the potential of HB as a natural phytoprotectant to enhance crop productivity and sustainability in the face of climate change-related stresses. nih.govnih.govconsensus.app
| Organism | Plant Species | Effect of this compound | Reference |
| Pseudomonas syringae | Tomato | Enhanced resistance, stomatal closure | nih.govbiorxiv.orgcabidigitallibrary.org |
| Phytophthora spp. | Potato | Enhanced resistance | nih.govnih.govcabidigitallibrary.org |
| Water Stress | Tomato | Alleviation of stress, improved fruit productivity | nih.govbiorxiv.orgnih.gov |
| Water Stress | Grapevine | Stomatal closure, accelerated ripening | researchgate.netmdpi.com |
Role in Stomatal Immunity
This compound, a green leaf volatile (GLV), plays a significant role in plant defense, particularly in stomatal immunity. Stomata, small pores on the surface of leaves, are primary entry points for various plant pathogens. The ability of a plant to regulate stomatal aperture is a crucial component of its immune response. This compound has been identified as a natural inducer of stomatal closure, thereby enhancing a plant's resistance to infection. nih.govbiorxiv.org
Research has demonstrated that the application of this compound to plants triggers a cascade of signaling events that lead to stomatal closure. nih.gov This response is not limited to a single plant species; the effectiveness of this compound in inducing stomatal closure has been observed in a variety of plants, including tomato (Solanum lycopersicum), Nicotiana, Arabidopsis, Medicago, Zea mays (maize), and Citrus species. frontiersin.org
The molecular mechanism underlying this compound-mediated stomatal closure involves the activation of several key signaling components. Upon perception of this volatile compound, a defense signaling pathway is initiated. nih.gov This includes the activation of Ca²⁺ permeable channels, leading to an increase in cytosolic calcium ion concentrations. nih.govbiorxiv.org Following this, mitogen-activated protein kinases (MPKs), such as MPK3 and MPK6, are activated. nih.gov These kinases are crucial for downstream signaling. The pathway culminates in the production of reactive oxygen species (ROS) through the action of NADPH oxidase. nih.govbiorxiv.org This entire signaling cascade leading to stomatal closure has been found to be independent of the well-known stress hormone abscisic acid (ABA) and its signaling pathway. nih.govbiorxiv.org
Studies on tomato plants have shown that treatment with (Z)-3-hexenyl butyrate not only resulted in stomatal closure but also led to the transcriptional upregulation of defense-related genes. nih.govbiorxiv.org This indicates a broader role for this compound in activating plant immunity beyond the physical barrier of closed stomata. Furthermore, tomato plants with a reduced ability to synthesize GLV esters, including this compound, exhibited a lower ratio of stomatal closure and were more susceptible to bacterial infection by Pseudomonas syringae pv. tomato. frontiersin.org Conversely, exogenous application of (Z)-3-hexenyl butyrate enhanced resistance to this pathogen in both wild-type and salicylic acid-deficient NahG tomato plants, highlighting a salicylic acid-independent mechanism of action. frontiersin.org
The practical implications of these findings are significant for agriculture. The ability of this compound to induce stomatal closure and enhance pathogen resistance has been tested in open field conditions. These studies have shown enhanced resistance against Phytophthora spp. in potato and Pseudomonas syringae infection in tomato plants. nih.gov This suggests its potential as a natural and sustainable phytoprotectant to manage biotic stresses in crops. nih.govconsensus.app
Research Findings on this compound and Stomatal Immunity
| Plant Species | Pathogen | Key Findings | Reference |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | Treatment with (Z)-3-hexenyl butyrate resulted in stomatal closure, induction of PR genes, and enhanced resistance. The effect was independent of salicylic acid accumulation. | frontiersin.org |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae | Exogenous application of (Z)-3-hexenyl butyrate led to transcriptional upregulation of defensive genes, stomatal closure, and enhanced resistance to bacterial infection. | nih.govbiorxiv.org |
| Potato (Solanum tuberosum) | Phytophthora spp. | Field tests showed that (Z)-3-hexenyl butyrate treatment led to enhanced resistance against Phytophthora infection. | nih.gov |
| Various (Nicotiana, Arabidopsis, Medicago, Zea, Citrus) | Not specified | (Z)-3-hexenyl butyrate-mediated stomatal closure was effective in these diverse plant species. | frontiersin.org |
Agricultural and Horticultural Research Applications
Enhancing Fruit Ripening and Quality Attributes
Research has investigated the application of cis-3-Hexenyl butyrate (B1204436) to influence the ripening process and key quality indicators of fruit.
Exogenous application of cis-3-Hexenyl butyrate has been shown to promote the accumulation of anthocyanins, the pigments responsible for red, purple, and blue colors in many fruits. In a study on red kiwifruit, plants treated with this compound produced fruit with a significantly enhanced red hue and increased anthocyanin content. mdpi.comnih.gov This effect is attributed to the compound's role as an inductor of metabolic mechanisms related to fruit ripening. mdpi.comresearchgate.net Similar results have been observed in grapes, where treatments with this compound led to a higher color intensity and an acceleration of anthocyanin accumulation. researchgate.net Research suggests that this compound can trigger an improved red pigmentation in fruit. researchgate.net The volatile is also a component of the natural scent profile of flowers like Combretum indicum, where its emission is correlated with changes in pigment accumulation. nih.gov
Table 1: Effect of this compound on Anthocyanin Content in Fruit
| Fruit | Treatment | Outcome | Reference |
|---|---|---|---|
| Red Kiwifruit | Spray application | Increased anthocyanin content and enhanced red hue. | mdpi.com |
| Grapes (Vitis vinifera) | Exogenous treatments | Higher color intensity and accelerated anthocyanin accumulation. | researchgate.net |
Total soluble solids (SSC), primarily sugars, are a major determinant of fruit taste and quality. Studies have demonstrated that this compound can positively influence SSC levels. In red kiwifruit, for instance, treatment with this compound resulted in higher SSC, indicating a beneficial effect on maintaining sugar content during storage. mdpi.comnih.gov Research on grape berries has also shown that fruit from treated plants had significantly different sugar contents compared to untreated controls. researchgate.net Field experiments with Vitis vinifera have confirmed a clear increase in total soluble solids following treatment with this compound. researchgate.net
Table 2: Impact of this compound on Total Soluble Solids (SSC)
| Crop | Observation | Research Context | Reference |
|---|---|---|---|
| Red Kiwifruit | Higher SSC (°Brix) in treated fruit during storage. | Postharvest quality assessment. | mdpi.comresearchgate.net |
| Grapes (Vitis vinifera) | Significant differences in sugar content. | Comparison with untreated plants. | researchgate.net |
| Grapes (Vitis vinifera) | Clear increase in total soluble solids. | Field experiments on ripening. | researchgate.net |
Fruit firmness is a critical quality attribute that affects handling, storage, and consumer acceptance. The influence of this compound on this parameter has been a subject of investigation. In studies on red kiwifruit, flesh firmness was measured alongside other quality parameters like SSC and anthocyanin content following treatment. mdpi.comresearchgate.net While the primary reported effects were on color and sugar content, the comprehensive evaluation of quality attributes included monitoring firmness dynamics during postharvest storage. mdpi.comnih.gov
Sustainable Crop Management Strategies
Beyond improving fruit quality, this compound is being explored for its role in developing more sustainable agricultural practices.
This compound has demonstrated potential as a natural defense elicitor in plants. oup.com Research has shown that it can induce stomatal closure in various plant species, a key mechanism in preventing water loss and blocking the entry of pathogens. researchgate.netnih.gov This response is part of a broader activation of the plant's immune system. oup.com Studies have confirmed that treatments with this compound can result in the transcriptional upregulation of defensive genes and enhanced resistance to bacterial infections. researchgate.netoup.com Its effectiveness has been tested under open field conditions, where it has shown to enhance resistance against Phytophthora spp. in potato and Pseudomonas syringae in tomato plants. oup.comnih.gov This suggests its potential as a new phytoprotectant for the sustainable management of both biotic and abiotic stresses in agriculture. oup.comconsensus.app
Table 3: Phytoprotectant Actions of this compound
| Mechanism | Effect | Target Pathogen/Stress | Reference |
|---|---|---|---|
| Stomatal Closure | Induces stomatal closure, reducing pathogen entry and water loss. | Pseudomonas syringae, Drought | researchgate.netoup.com |
| Gene Upregulation | Upregulates defensive genes. | Bacterial pathogens | researchgate.net |
| Enhanced Resistance | Increases resistance to infection under field conditions. | Phytophthora spp., Pseudomonas syringae | oup.comnih.gov |
The application of this compound before harvest has been shown to successfully modify crop development to improve final quality. researchgate.net By influencing the ripening process, as seen in grapes, it can help in achieving desired quality characteristics such as color and sugar content earlier. researchgate.net Furthermore, its ability to help plants cope with stress, such as drought, can lead to improved productivity. oup.comnih.gov In tomato plants under limited water availability, regular treatments with this compound resulted in an increased number of flowers and fruits, as well as enhanced fruit size, thereby improving both productivity and the quality of the harvest. oup.combiorxiv.org
Advanced Analytical Methodologies in Research
Electrophysiological Techniques for Olfactory Studies
Electrophysiological methods are crucial for directly measuring the responses of olfactory systems to volatile compounds like cis-3-Hexenyl butyrate (B1204436). These techniques provide real-time data on the detection and processing of odorant signals by sensory neurons.
Electroantennography (EAG) is a technique used to measure the average electrical response of an entire insect antenna to an odor stimulus. It is a powerful tool for screening compounds that are biologically active for a specific insect species. In research involving cis-3-Hexenyl butyrate, EAG assays have been employed to determine its effect on various insects.
For instance, in studies on the moth Athetis dissimilis, this compound was one of several host plant volatiles tested for its ability to elicit an antennal response. Research demonstrated that male A. dissimilis moths exhibited a significant EAG response to this compound. At a concentration of 10⁻² mol/L, the EAG response of male moths to this compound increased significantly. nih.gov Specific measurements revealed that male moths had a strong response to this compound, with recorded values of 0.58 ± 0.05 mV. nih.gov This indicates that the olfactory receptor neurons on the male moth's antenna are tuned to detect this specific ester.
Table 1: EAG Responses of Athetis dissimilis to Select Ester Compounds
| Compound | EAG Response (mV) in Males (Mean ± SE) | Significance (p-value) |
|---|---|---|
| This compound | 0.58 ± 0.05 | <0.0001 |
| Benzyl acetate | 0.61 ± 0.02 | 0.017 |
| Methyl benzoate | 0.48 ± 0.03 | 0.002 |
This table presents the electroantennogram (EAG) responses of male A. dissimilis to three ester compounds, highlighting the significant response to this compound. Data sourced from a 2025 study on host plant volatile effects. nih.gov
Gas Chromatography-Electroantennogram Detection (GC-EAD) is a highly sensitive and selective technique that couples the separation power of gas chromatography (GC) with the biological detection capability of an insect antenna. researchgate.net As volatile compounds from a sample mixture elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an insect antenna preparation, where EAG signals are recorded simultaneously. researchgate.netfda.gov
This method is invaluable for identifying which specific compounds in a complex natural aroma (e.g., from a plant or fruit) are responsible for eliciting an olfactory response. researchgate.net When a compound that stimulates the antenna elutes from the column, a deflection is observed in the EAG trace that corresponds in time with the peak on the FID chromatogram. fda.gov This allows for the precise identification of biologically active compounds. While specific GC-EAD studies focusing solely on this compound are detailed within broader analyses of plant volatile mixtures, the technique is fundamental for pinpointing its activity from among dozens of other chemicals present in a natural headspace.
Spectroscopic and Chromatographic Approaches for Biochemical Analysis
To understand the concentration and impact of this compound in biological systems, researchers turn to advanced spectroscopic and chromatographic methods. These techniques allow for both non-invasive quality assessment and precise quantification from complex samples.
Near-Infrared (NIR) spectroscopy is a non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 700 to 2500 nm). frontiersin.orgventos.com It is particularly useful for analyzing organic molecules and has been applied in agricultural research to assess the quality of fruits and other products.
In a study involving red kiwifruit, NIR spectroscopy was tested as a non-destructive tool to predict fruit quality parameters after the plants were treated with this compound. biosynth.com The compound was used as an inductor of metabolic mechanisms related to fruit ripening and color enhancement. biosynth.com By correlating the NIR spectral data with results from traditional destructive chemical analyses, researchers can build predictive models. biosynth.com This allows for rapid, non-invasive assessment of quality attributes like soluble solids content (SSC) and anthocyanin levels, which are influenced by the application of this compound. biosynth.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov While gas chromatography is often the primary method for analyzing highly volatile compounds like esters, HPLC is a powerful tool for quantifying non-volatile or thermally unstable metabolites that might be produced in response to treatment with this compound. fraterworks.com
In the context of this compound research, HPLC would be used to quantify key metabolites within a plant or fruit sample. For example, after treating a plant with this compound to induce ripening or defense responses, researchers could use HPLC to quantify changes in the concentrations of specific phenolic compounds, sugars, or organic acids. The methodology involves extracting the metabolites from the tissue, separating them on an HPLC column based on their physicochemical properties, and detecting them, often with a UV-Vis or mass spectrometry (MS) detector. thegoodscentscompany.comnih.gov By comparing the chromatograms of treated and untreated samples, a quantitative assessment of the biochemical impact of this compound can be achieved.
Table 2: Comparison of Analytical Techniques for this compound Research
| Technique | Primary Application | Type of Data Generated | Key Advantage |
|---|---|---|---|
| EAG | Screening for olfactory activity | Voltage potential (mV) from whole antenna | Rapid screening of many compounds |
| GC-EAD | Identifying specific active odorants in a mixture | Paired GC peak and EAG response | High specificity and sensitivity |
| NIR Spectroscopy | Non-destructive quality assessment | Spectral absorbance data for predictive models | Rapid and non-invasive |
| HPLC | Quantification of related metabolites | Concentration of specific non-volatile compounds | Accurate quantification in complex matrices |
This table summarizes the primary uses and advantages of the advanced analytical methodologies discussed in the context of this compound research.
Molecular and Genetic Methodologies
Understanding the perception of this compound at the most fundamental level requires molecular and genetic tools. These approaches can identify the specific proteins and genes involved in its detection. Research into the perception of structurally similar "green grassy" odorants provides a framework for how these methodologies are applied.
For the related compound cis-3-hexen-1-ol (B126655), genetic studies have identified specific odorant receptors (ORs) responsible for its detection. One study linked variations in the ability of humans to detect this compound to single nucleotide polymorphisms (SNPs) in a region containing a cluster of OR genes. researchgate.net Through in-vitro assays, the odorant receptor OR2J3 was confirmed to respond to cis-3-hexen-1-ol. nih.gov Specific genetic variants of this receptor were shown to impair the response, demonstrating a clear genetic basis for the perception of this odor. nih.gov
In insects, the olfactory process is mediated by proteins such as Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). wikipedia.orgfrontiersin.org OBPs are small soluble proteins found in the sensillar lymph that are believed to bind to hydrophobic odorants and transport them to the ORs located on the dendrites of olfactory neurons. wikipedia.orgnih.gov Molecular techniques such as gene sequencing and expression analysis (e.g., qPCR) can be used to identify the specific OBPs and ORs that are expressed in antennal neurons shown to respond to this compound through EAG or GC-EAD. Heterologous expression systems, where an OR gene is expressed in a model system like frog oocytes or human cell lines, can then be used to confirm that the receptor is specifically activated by this compound. nih.gov
Behavioral Bioassays for Ecological Interactions
Behavioral bioassays are critical for understanding how chemical compounds like this compound mediate interactions between organisms, particularly between insects and their host plants. These assays measure the behavioral responses of an organism to a chemical stimulus, providing insight into its ecological role as a potential attractant, repellent, or signaling molecule.
Oviposition Preference Assays
Oviposition preference assays are a specific type of behavioral bioassay used to determine whether a chemical compound influences an insect's choice of egg-laying sites. This is crucial for understanding host-plant selection by herbivorous insects.
Detailed Research Findings:
In a study investigating the host-plant volatile detection in the moth Helicoverpa assulta, this compound was identified as a compound that influences egg-laying behavior. researchgate.net Researchers conducted two-choice oviposition assays to quantify the preference of mated female moths. In these experiments, moths were presented with both a control substrate (fake leaves) and an identical substrate treated with this compound.
The results demonstrated a clear and significant preference for the substrate treated with the compound. Both intact and antennectomized (antennae removed) females laid a significantly higher number of eggs on the fake leaves treated with this compound compared to the untreated control leaves. researchgate.net This finding suggests that this compound acts as an oviposition stimulant for H. assulta, playing a role in the recognition of a suitable host plant for its offspring. researchgate.net
The data from the study on intact female moths is summarized in the table below.
Table 1: Oviposition Preference of Helicoverpa assulta in Response to this compound
| Treatment Group | Mean Number of Eggs Laid (± SEM) | Statistical Significance (p-value) |
|---|---|---|
| Control (Untreated Fake Leaves) | 15.2 (± 4.3) | p < 0.01 |
This table was generated based on data reported in a study on Helicoverpa assulta. researchgate.net
Ligand Binding Assays for Receptor Characterization
While specific fluorescence-based competitive binding assays for this compound are not detailed in the available literature, it is recognized as a bioactive odorant molecule. General findings indicate that it binds to odorant receptors on the surface of cells, which is the foundational step in the perception of smell that leads to a behavioral response. biosynth.com The characterization of which specific receptors it binds to and with what affinity would require dedicated ligand-binding studies.
Atmospheric Chemistry and Environmental Fate
Atmospheric Reactivity with Oxidants
The presence of a carbon-carbon double bond in cis-3-hexenyl butyrate (B1204436) makes it susceptible to attack by atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3).
The reaction of cis-3-hexenyl butyrate with ozone, known as ozonolysis, is a significant atmospheric removal process. This reaction proceeds via an electrophilic 1,3-cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (1,2,3-trioxolane). This intermediate rapidly decomposes into a Criegee intermediate and an aldehyde. The reaction mechanism can be influenced by the substituents attached to the double bond. Theoretical studies using density functional theory (DFT) have been employed to elucidate the reaction pathways and transition states for the ozonolysis of cis-3-hexenyl esters. rsc.orgresearchgate.net
The rate at which this compound reacts with ozone is quantified by the reaction rate coefficient (kO3). This coefficient has been determined through both experimental and theoretical methods.
Experimental Determination: Laboratory studies using flow tube reactors and atmospheric simulation chambers have provided experimental values for the reaction rate coefficient. In one study, the rate constant for the reaction of O3 with this compound was measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure. The measured rate constant was (12.34 ± 1.59) x 10⁻¹⁷ cm³ per molecule per second. rsc.orgresearchgate.net These experiments often involve monitoring the decay of the ester in the presence of a known concentration of ozone. Comparative experiments with and without OH radical scavengers, such as cyclohexane, have been conducted to ensure that the observed decay is primarily due to the reaction with ozone and not secondary reactions with OH radicals formed during ozonolysis. rsc.orgrsc.org
Theoretical Determination: Theoretical calculations, such as those using density functional theory (DFT) and transition state theory (TST), have been performed to complement experimental findings. For a series of cis-3-hexenyl esters, including the butyrate, geometry optimizations, energy, and harmonic vibrational frequency calculations were carried out. The theoretically calculated rate constants were found to be in good agreement with the experimental values, providing a deeper understanding of the reaction kinetics and mechanism at a molecular level. rsc.orgresearchgate.net
The following table summarizes the experimentally determined reaction rate coefficients for the ozonolysis of this compound and related compounds.
| Compound | Formula | kO3 (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| cis-3-Hexenyl formate (B1220265) | C7H12O2 | 4.06 ± 0.66 |
| cis-3-Hexenyl acetate | C8H14O2 | 5.77 ± 0.70 |
| cis-3-Hexenyl propionate | C9H16O2 | 7.62 ± 0.88 |
| This compound | C10H18O2 | 12.34 ± 1.59 |
Influence of Chemical Structure on Atmospheric Degradation
The chemical structure of cis-3-hexenyl esters significantly influences their reactivity towards atmospheric oxidants. For the ozonolysis reaction, the reactivity is observed to be dependent on the nature of the substituent groups and the relative positions of the double bond and the substituent. researchgate.net In the series from cis-3-hexenyl formate to this compound, there is a clear trend of increasing reaction rate coefficient with the increasing size of the alkyl group in the ester functionality. rsc.orgresearchgate.net This suggests that the electron-donating nature of the larger alkyl groups may increase the electron density of the C=C double bond, making it more susceptible to electrophilic attack by ozone.
Contribution to Atmospheric Chemistry Models and Environmental Assessment
Understanding the atmospheric fate of this compound is essential for accurate environmental assessments and for the development of comprehensive atmospheric chemistry models. rsc.org As these compounds are emitted from biogenic sources, their degradation can contribute to the formation of secondary organic aerosols (SOA) and other secondary pollutants in the atmosphere. researchgate.net
Future Directions in Cis 3 Hexenyl Butyrate Research
Elucidation of Unexplored Molecular Perception and Signal Transduction Pathways
While initial research has identified cis-3-Hexenyl butyrate (B1204436) as a natural inducer of stomatal closure and plant immunity, the precise mechanisms of its perception and the full cascade of downstream signaling events remain partially understood. Future research will need to focus on identifying the specific receptors or binding sites that perceive this volatile compound at the cell membrane. A significant finding is that its-mediated stomatal closure is independent of the abscisic acid (ABA) biosynthesis and signaling pathway. mdpi.com
Current evidence indicates that upon perception, cis-3-Hexenyl butyrate initiates several critical defense signaling events. nih.gov These include the activation of Ca2+ permeable channels, which leads to an influx of calcium ions—a universal second messenger in plant defense. nih.gov This is followed by the activation of mitogen-activated protein kinases (MPKs), specifically MPK3 and MPK6, which are essential for transducing the signal. nih.gov Furthermore, the pathway involves the production of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase-mediated reactive oxygen species (ROS), which act as signaling molecules to trigger downstream defense responses, including stomatal closure. mdpi.comnih.gov
Future investigations should aim to identify the specific ion channels, kinases, and other regulatory proteins involved. Understanding the crosstalk between this pathway and other hormone signaling pathways, such as those for salicylic (B10762653) acid and jasmonic acid, will be crucial for a complete picture of its role in the plant's defense network. nih.gov
Table 1: Known Signal Transduction Events for this compound
| Component | Role in Pathway | Status |
|---|---|---|
| Receptor | Perception of the volatile signal | Unidentified |
| Ca2+ Permeable Channels | Activation leading to Calcium (Ca2+) influx | Identified as a key event |
| Reactive Oxygen Species (ROS) | NADPH oxidase-mediated production for signaling | Confirmed |
| Mitogen-Activated Protein Kinases (MPKs) | Activation of MPK3 and MPK6 for signal transduction | Confirmed as essential |
| Abscisic Acid (ABA) Pathway | Involvement in stomatal closure | Confirmed to be independent |
Comprehensive Investigation of Ecological Roles Across Diverse Ecosystems
This compound is naturally found in various plants, including mango and passion fruit. nih.gov As a GLV, it is rapidly released upon tissue damage caused by herbivores or mechanical stress. aip.org Its ecological functions are multifaceted and crucial for plant survival. Future research must extend beyond model organisms to investigate these roles across a variety of natural and agricultural ecosystems.
Key ecological functions that warrant deeper investigation include:
Plant-Plant Communication: GLVs released by a damaged plant can act as airborne signals that are perceived by neighboring plants. aip.org This perception "primes" the defense systems of the receiver plants, enabling them to mount a faster and stronger defense response upon subsequent herbivore attack. nih.gov Research should focus on the effective distance of this communication and its importance in plant communities.
Indirect Defense: A primary role of GLVs is the attraction of natural enemies of herbivores, a phenomenon known as "indirect defense." nih.gov For instance, plants damaged by caterpillars release GLVs that attract parasitic wasps and predatory bugs, which then attack the herbivores. nih.govfrontiersin.org Quantifying the impact of this compound specifically on predator and parasitoid recruitment in different ecosystems is a key future direction.
Direct Defense and Antimicrobial Properties: GLVs can have direct effects on pests by deterring feeding or reducing their growth and fecundity. nih.gov They also possess antimicrobial properties that can help prevent infection at the site of a wound. nih.gov The specific spectrum of insects and pathogens deterred by this compound needs to be comprehensively cataloged.
Pollinator and Herbivore Attraction: While often a defense signal, volatiles can also serve as attractants. In some contexts, this compound is used in fragrance traps to attract specific insect pests for monitoring or management purposes. mostwiedzy.pl Its role in attracting or repelling pollinators, and how this function varies between different plant species and ecological contexts, remains largely unexplored.
Development of Novel Applications in Plant Science and Agriculture
The established defensive functions of this compound provide a strong foundation for its development as a sustainable tool in agriculture. Its ability to act as a natural defense elicitor has been demonstrated in several studies, opening the door for novel applications. nih.gov
Exogenous application of this compound has been shown to induce significant physiological responses beneficial for crop protection and productivity. researchgate.net Key demonstrated and potential applications include:
Enhanced Biotic Stress Resistance: Treatments with this compound have been shown to upregulate defensive genes and enhance resistance to bacterial pathogens like Pseudomonas syringae in tomato plants. mdpi.comnih.gov Field trials have also confirmed its efficacy in protecting potato plants against the fungal pathogen Phytophthora infestans. mdpi.comresearchgate.net
Improved Abiotic Stress Tolerance: A major finding is the compound's ability to induce stomatal closure across a wide range of plant species, including Nicotiana, Arabidopsis, Medicago, Zea, and Citrus. researchgate.net This response can help plants conserve water, making it a promising tool for alleviating drought stress. mdpi.com
Increased Productivity: By mitigating both biotic and abiotic stresses, treatments can lead to improved crop yields. For example, alleviating water stress with this compound has been shown to improve fruit productivity in tomato plants. mdpi.com
Future research should focus on optimizing application methods, formulation, and timing to maximize these benefits under diverse field conditions and for a wider range of crops.
Table 2: Agricultural Applications of this compound
| Application Area | Mechanism of Action | Demonstrated Effect | Target Crops |
|---|---|---|---|
| Biotic Stress Control | Induction of defense genes, stomatal immunity | Enhanced resistance to bacterial and fungal pathogens | Tomato, Potato |
| Abiotic Stress Tolerance | Induction of stomatal closure | Alleviation of water/drought stress | Tomato, Nicotiana, Arabidopsis, Medicago, Zea, Citrus |
| Productivity Enhancement | Stress mitigation | Improved fruit productivity | Tomato |
Advanced Methodological Integration for Holistic Research Approaches
To fully understand the complex roles of this compound, future research must integrate advanced methodologies for a more holistic approach. This involves moving beyond traditional analytical techniques to embrace systems-level analysis and real-time monitoring.
Promising advanced approaches include:
Volatilomics and Metabolomics: Instead of studying single compounds, "volatilomics" aims to analyze the entire blend of volatile organic compounds emitted by a plant. mostwiedzy.pl Using advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) combined with multivariate statistical analysis (e.g., PCA, PLS-DA), researchers can understand how the entire volatile profile changes in response to different stimuli. koreascholar.com High-resolution mass spectrometry (HRMS) further enhances the ability to accurately identify compounds. mdpi.com
Real-Time, In Situ Analysis: Traditional methods often require destructive sampling and lengthy analysis. mostwiedzy.pl Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) allow for the direct, real-time monitoring of volatile emissions from living plants without sample preparation. nih.gov This enables the study of dynamic processes, such as the immediate release of this compound after herbivore damage. mostwiedzy.pl
Multi-Omics Integration: A truly holistic understanding requires integrating volatilomics with other 'omics' disciplines. koreascholar.com Combining data from genomics, transcriptomics, and proteomics can link the production of this compound to specific genes, enzymes (like lipoxygenase and hydroperoxide lyase), and regulatory networks. nih.govkoreascholar.com
Computational Modeling: Advanced computational tools can help predict and understand the behavior of this compound at different scales. Computational Fluid Dynamics (CFD), for example, can be used to model the dispersion of volatiles in a greenhouse or open field, which is crucial for designing effective pest management strategies that use the compound as an attractant or repellent. ishs.org Mathematical models can also simulate tritrophic interactions involving plants, herbivores, and their natural enemies mediated by volatiles. researchgate.net
By integrating these advanced methodologies, researchers can build a comprehensive model of how this compound functions, from its genetic origins and molecular perception to its ecological impact and agricultural utility.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 9-cis-epoxycarotenoid dioxygenase |
| ABA 8′-hydroxylase |
| Abscisic acid (ABA) |
| Calcium (Ca2+) |
| cis-3-Hexenyl acetate |
| This compound |
| Hexanoic acid |
| Jasmonic acid (JA) |
| Mitogen-activated protein kinases (MPKs) |
| Nicotinamide adenine dinucleotide phosphate (NADPH) |
| Reactive oxygen species (ROS) |
| Salicylic acid (SA) |
Q & A
Q. Methodological Implications :
- Storage : Store in sealed containers at cool temperatures (<25°C) to minimize volatility and degradation.
- Safety : Use explosion-proof equipment and avoid sparks due to flammability. Wear gloves/eye protection to prevent irritation .
- Solubility : Insoluble in water; use ethanol or mineral oil for dilution .
Basic Question: What synthetic routes are commonly used to prepare this compound in laboratory settings?
Answer:
The esterification of cis-3-hexenol with butyric acid is the primary synthesis method:
- Procedure : Acid-catalyzed (e.g., H₂SO₄) condensation under reflux, followed by purification via fractional distillation.
- Yield Optimization : Use molecular sieves to remove water and shift equilibrium toward ester formation .
- Quality Control : Confirm purity (>95%) via GC-MS or NMR, referencing CAS 16491-36-4 .
Basic Question: How can this compound be quantified in plant matrices during ecological studies?
Answer:
Analytical Workflow :
Extraction : Solid-phase microextraction (SPME) or dynamic headspace sampling to capture volatile compounds.
Separation : GC with polar columns (e.g., DB-WAX) for resolving green leaf volatiles.
Detection : MS in SIM mode (m/z 170.25 for quantification; 55, 82 for confirmation) .
Calibration : Use deuterated internal standards (e.g., d₃-cis-3-Hexenyl butyrate) to correct for matrix effects .
Advanced Question: How does this compound interact with insect odorant-binding proteins (OBPs), and what experimental methods validate these interactions?
Answer:
Molecular Interaction Mechanisms :
- Binding Affinity : cis-3-Hexenyl butyrate binds to OBPs (e.g., Semiothisa cinerearia OBP2) via hydrogen bonds, π-σ, and alkyl interactions, as shown in molecular docking simulations .
- In Vitro Validation : Competitive fluorescence displacement assays using 1-NPN as a fluorescent probe. Calculate dissociation constants (Kd) via Scatchard plots .
Q. Research Applications :
- Study its role in insect olfaction and pheromone signaling for eco-friendly pest control strategies .
Advanced Question: What structural features of this compound contribute to its aroma profile, and how can structure-activity relationships (SARs) be explored?
Answer:
Key Structural Determinants :
Q. SAR Methodologies :
- Sensory Analysis : Trained panels evaluate aroma thresholds (e.g., 10 mg/kg in aqueous solutions) .
- Computational Modeling : Density Functional Theory (DFT) to predict vibrational frequencies and electronic properties linked to odor perception .
Advanced Question: How does this compound degrade under environmental or processing conditions, and what stabilization strategies are effective?
Answer:
Degradation Pathways :
Q. Stabilization Methods :
- Antioxidants : Add BHT (0.01% w/w) to inhibit radical-mediated degradation.
- Encapsulation : Use β-cyclodextrin to protect against UV light and humidity .
Advanced Question: What role does this compound play in plant volatile-mediated ecological interactions?
Answer:
Ecological Functions :
Q. Experimental Approaches :
- Field Trials : Measure emission rates via portable GC in response to mechanical damage or insect feeding.
- Metabolomics : LC-MS/MS to track jasmonate signaling pathways linked to volatile biosynthesis .
Advanced Question: How do isotopic labeling techniques aid in tracing the biosynthetic pathways of this compound in plants?
Answer:
Isotopic Tracer Methods :
¹³C-Labeling : Feed ¹³C-glucose to Arabidopsis or tea shoots; track incorporation into the hexenol precursor via NMR.
Enzyme Assays : Isolate lipoxygenase (LOX) and hydroperoxide lyase (HPL) from plant tissues to quantify intermediate (Z)-3-hexenal production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
